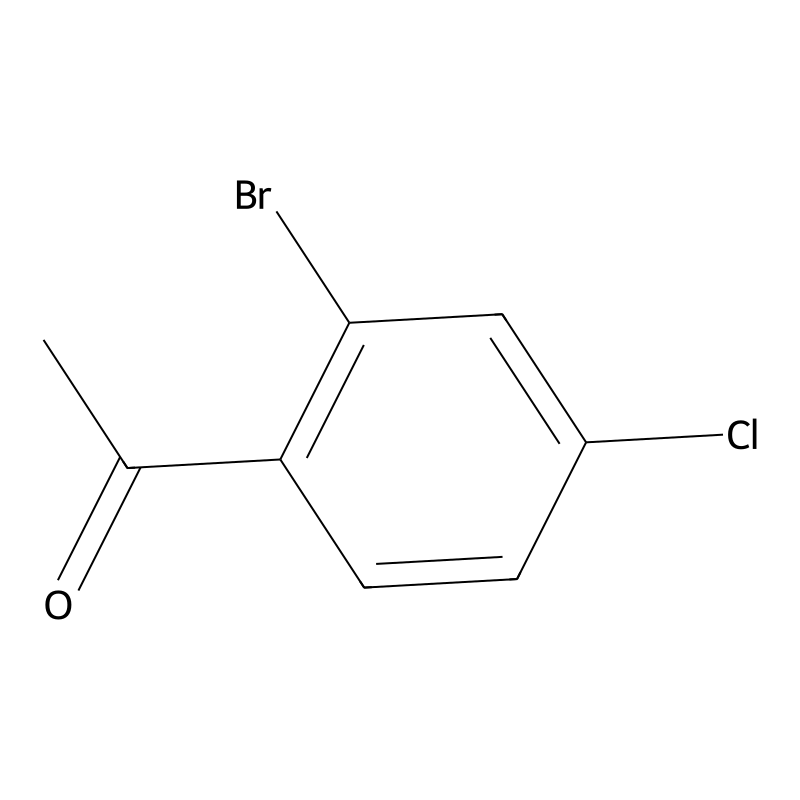

1-(2-Bromo-4-chlorophenyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

-(2-Bromo-4-chlorophenyl)ethanone, also known as 2-bromo-4'-chloroacetophenone or p-chlorophenacyl bromide, can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 4-chlorotoluene with bromoacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Applications in Organic Chemistry:

- Precursor for diverse organic compounds: This compound serves as a valuable building block for the synthesis of various other organic molecules due to the presence of reactive bromo and carbonyl functional groups. Researchers have employed it in the preparation of heterocycles, such as thiazoles and pyrazoles, which possess potential applications in medicinal chemistry [, ].

- Suzuki-Miyaura coupling reactions: 1-(2-Bromo-4-chlorophenyl)ethanone can participate in Suzuki-Miyaura coupling reactions, a versatile tool in organic synthesis for constructing carbon-carbon bonds. This reaction allows the introduction of various functional groups onto the aromatic ring, enabling the development of novel molecules with diverse properties.

Potential applications in Medicinal Chemistry:

While the specific medicinal applications of 1-(2-bromo-4-chlorophenyl)ethanone itself are not extensively documented, its derivatives have shown promising bioactivities. Studies suggest that compounds derived from this scaffold exhibit:

- Antimicrobial activity: Certain derivatives have displayed activity against various bacterial and fungal strains, indicating potential for the development of novel antibiotics and antifungals.

- Anticancer properties: Some studies have reported the antiproliferative effects of specific derivatives against cancer cell lines, suggesting their potential as starting points for further development of anticancer agents.

1-(2-Bromo-4-chlorophenyl)ethanone, also known as 2-bromo-4'-chloroacetophenone, is an organic compound classified as an aryl ketone. Its molecular formula is C₈H₆BrClO, and it features a carbonyl group (C=O) attached to a benzene ring that is substituted with both bromine and chlorine atoms. The compound typically appears as a white crystalline solid at room temperature and has notable reactivity due to the presence of these halogen substituents, which can influence its chemical behavior significantly .

2-Bromo-4’-chloroacetophenone can be irritating to the skin, eyes, and respiratory system. Specific data on its toxicity is not readily available. However, due to the presence of bromine and chlorine, it is advisable to handle this compound with proper personal protective equipment (PPE) in a well-ventilated fume hood following laboratory safety protocols [].

- Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to the formation of various derivatives.

- Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

- Oxidation Reactions: The compound can be oxidized to yield carboxylic acids with agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions- Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide.

- Reduction: Sodium borohydride or lithium aluminum hydride.

- Oxidation: Potassium permanganate or chromium trioxide.

While specific medicinal applications of 1-(2-bromo-4-chlorophenyl)ethanone are not extensively documented, its derivatives have shown promising biological activities. Compounds derived from this scaffold have been studied for their potential pharmacological effects, including antibacterial and antifungal properties. The presence of halogens often enhances the bioactivity of organic compounds, making them suitable for further development in medicinal chemistry .

The synthesis of 1-(2-bromo-4-chlorophenyl)ethanone can be achieved through several methods:

- Bromination of 4-Chloroacetophenone: This method involves treating 4-chloroacetophenone with brominating agents under controlled conditions. For example, bromination can be performed using pyridine hydrobromide perbromide in acetic acid at elevated temperatures (around 90°C) to yield the desired product.

- Friedel-Crafts Acylation: Another approach involves the Friedel-Crafts acylation of 4-chlorotoluene with bromoacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .

1-(2-Bromo-4-chlorophenyl)ethanone serves primarily as an intermediate in organic synthesis. It is utilized in the preparation of various chemical compounds, particularly those that require halogenated aryl ketones as building blocks. Its derivatives have potential applications in pharmaceuticals and agrochemicals due to their biological activity .

The compound exhibits specific interactions based on its chemical structure:

- Pharmacokinetics: It is noted that 1-(2-bromo-4-chlorophenyl)ethanone is insoluble in water, which may affect its bioavailability and interaction with biological systems.

- Toxicity: The compound can irritate skin, eyes, and respiratory systems; hence it should be handled with appropriate safety precautions .

Several compounds share structural similarities with 1-(2-bromo-4-chlorophenyl)ethanone. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chloroacetophenone | Lacks bromine atom | More stable due to absence of halogen substitution. |

| 2-Bromoacetophenone | Lacks chlorine atom | Exhibits different reactivity patterns. |

| 4-Bromoacetophenone | Lacks chlorine atom | Similar reactivity but different substitution sites. |

| 1-(2-Bromo-5-chlorophenyl)ethanone | Similar halogen substitutions | Different positioning of halogens affects reactivity. |

The uniqueness of 1-(2-bromo-4-chlorophenyl)ethanone lies in its dual halogenation, which enhances its reactivity compared to mono-halogenated counterparts. This allows for a broader range of chemical modifications and potential applications in synthetic chemistry .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant